[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone
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Overview
Description
[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone: is a complex organic compound that features a piperazine ring substituted with an ethoxy-hydroxypropyl group and a pyrrolidine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative by reacting piperazine with 3-ethoxy-2-hydroxypropyl chloride under basic conditions. The resulting intermediate is then coupled with 1-methylpyrrolidine-2-carboxylic acid chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone: can be compared with other similar compounds such as:
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of macrocycles and other complex molecules.
This compound .
Properties
IUPAC Name |
[4-(3-ethoxy-2-hydroxypropyl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-3-21-12-13(19)11-17-7-9-18(10-8-17)15(20)14-5-4-6-16(14)2/h13-14,19H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSMHDQOHOSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CN1CCN(CC1)C(=O)C2CCCN2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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